molecular formula C18H27NO B140602 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan CAS No. 157622-55-4

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Cat. No. B140602
M. Wt: 273.4 g/mol
InChI Key: IJICKINLCUKIHY-UHFFFAOYSA-N
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Patent
US04885373

Procedure details

13.4 g of propyl iodide and 11 g of potassium carbonate are added to 1.5 g of the compound of Example 2 dissolved in 10 ml of acetonitrile.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH2:2][CH3:3].[C:5](=O)([O-])[O-].[K+].[K+].Cl.[NH2:12][CH:13]1[CH2:25][C:24]2[C:16](=[CH:17][C:18]3[CH2:22][CH2:21][O:20][C:19]=3[CH:23]=2)[CH2:15][CH2:14]1.[C:26](#N)[CH3:27]>>[CH2:1]([N:12]([CH:13]1[CH2:25][C:24]2[C:16](=[CH:17][C:18]3[CH2:22][CH2:21][O:20][C:19]=3[CH:23]=2)[CH2:15][CH2:14]1)[CH2:5][CH2:26][CH3:27])[CH2:2][CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
compound
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC1CCC2=CC3=C(OCC3)C=C2C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)N(CCC)C1CCC2=CC3=C(OCC3)C=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.